N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure suggests that it may exhibit interesting chemical and pharmacological properties.
Properties
Molecular Formula |
C22H20ClNO5S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H20ClNO5S/c1-14-5-6-18-19(25)11-21(29-20(18)9-14)22(26)24(17-7-8-30(27,28)13-17)12-15-3-2-4-16(23)10-15/h2-6,9-11,17H,7-8,12-13H2,1H3 |
InChI Key |
QGTPFTJWWKEUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 7-methyl group: This step may involve alkylation reactions using methylating agents.
Attachment of the carboxamide group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Incorporation of the 3-chlorobenzyl group: This step might involve nucleophilic substitution reactions.
Addition of the 1,1-dioxidotetrahydrothiophen group: This can be achieved through thiophene ring formation and subsequent oxidation.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques like crystallization, distillation, and chromatography.
Quality control: Ensuring the final product meets the required specifications through analytical methods like HPLC and NMR.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the chromene core can be reduced to an alcohol.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Alcohols or amines.
Substitution products: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide likely involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the 7-methyl group.
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
The unique combination of functional groups in N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a novel compound with significant potential in medicinal chemistry. This compound belongs to the chromene family, which has been recognized for its diverse biological activities, including antimicrobial and anticancer properties. The following sections provide detailed insights into the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C21H18ClNO5S
- Molecular Weight : 431.89 g/mol
- CAS Number : 578722-29-9
Antimicrobial Activity
Recent studies have demonstrated that chromene derivatives exhibit potent antimicrobial properties. Specifically, this compound has been tested against various pathogens:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 0.007 - 3.9 µg/mL |
| Gram-negative bacteria | 0.01 - 5 µg/mL |
| Fungi | 0.01 - 4 µg/mL |
This compound demonstrated significant inhibition zones against seven human pathogens, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been investigated through various in vitro studies. The following table summarizes the antiproliferative effects observed against different cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 (lung cancer) | 0.3 |
| MCF7 (breast cancer) | 1.5 |
| HeLa (cervical cancer) | 2.0 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by caspase enzyme activity assays performed on treated cells . Specifically, apoptotic modulation through cell and caspase-based protocols has been linked to the growth inhibition of cancer cells .
Structure-Activity Relationship (SAR)
The structure of this compound is critical in determining its biological activity. Research indicates that modifications at specific positions on the chromene scaffold can enhance or diminish activity:
- Position 4 : Substituents at this position significantly influence apoptotic induction.
- Chlorine Substitution : The presence of chlorine in the benzyl group enhances lipophilicity, facilitating cell membrane penetration.
Case Studies
A notable study conducted by Ali et al. (2015) synthesized a series of chromene derivatives and evaluated their biological activities . Among these compounds, those structurally similar to this compound exhibited promising results in both antimicrobial and anticancer assays.
Another study highlighted the use of computational methods such as QSAR and docking simulations to predict biological activity based on structural modifications . This approach has facilitated the identification of potential lead compounds for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
